molecular formula C13H11BrO3 B3092610 Methyl 7-bromo-3-methoxy-2-naphthoate CAS No. 123266-51-3

Methyl 7-bromo-3-methoxy-2-naphthoate

Cat. No. B3092610
CAS RN: 123266-51-3
M. Wt: 295.13 g/mol
InChI Key: RDTGKUXAFSMVJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 7-bromo-3-methoxy-2-naphthoate involves several steps, including bromination, methylation, and esterification. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed synthetic protocols can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of Methyl 7-bromo-3-methoxy-2-naphthoate is crucial for understanding its properties and reactivity. The compound’s 2D and 3D structures can be visualized using tools like ChemSpider . The bromine atom, methoxy group, and ester linkage are essential features to consider.

Scientific Research Applications

Synthesis of Non-steroidal Anti-inflammatory Agents

Methyl 7-bromo-3-methoxy-2-naphthoate and related compounds are pivotal in the synthesis of non-steroidal anti-inflammatory agents. A study by Xu and He (2010) demonstrates the utility of related compounds in creating intermediates like 2-Bromo-6-methoxynaphthalene, which is used in the preparation of anti-inflammatory drugs such as nabumetone and naproxen (Xu & He, 2010).

Development of Novel Organic Compounds

Research by Biehl et al. (1993) explores the use of compounds like 3-Bromo-2-methoxy-naphthalene in creating novel organic structures through reactions with lithiated acetonitriles, demonstrating the versatility of these compounds in synthetic organic chemistry (Biehl, Deshmukh & Dutt, 1993).

Synthesis of Iso-Decarine

The synthesis of compounds like isodecarine, a chemically complex structure, involves intermediates similar to Methyl 7-bromo-3-methoxy-2-naphthoate. Hlaváč et al. (2007) describe a process involving such compounds, highlighting their significance in the creation of intricate organic molecules (Hlaváč et al., 2007).

Pharmaceutical Applications

Compounds closely related to Methyl 7-bromo-3-methoxy-2-naphthoate play a role in pharmaceutical research. For example, Nandagokula et al. (2012) synthesized derivatives for evaluating their antioxidant, anti-inflammatory, and analgesic activities, showcasing the potential of these compounds in medicinal chemistry (Nandagokula et al., 2012).

properties

IUPAC Name

methyl 7-bromo-3-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-12-7-8-3-4-10(14)5-9(8)6-11(12)13(15)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTGKUXAFSMVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-bromo-3-methoxy-2-naphthoate

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-3-hydroxy-naphthalene-2-carboxylic acid (J. Med. Chem. 1990, 33(1), 171) (5.3 g, 19.85 mmol), potassium carbonate (13.7 g, 99.25 mmol) and dimethylsulfate (3.8 mL, 45.66 mmol) in acetone (50 mL) was heated at reflux for 3.5 hours. The reaction mixture was then filtered; the filtrate was treated with water (5 mL) and the resulting mixture was stirred for 10 minutes. The reaction mixture was concentrated under reduced pressure; the residue was dissolved in dichloromethane, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford 5.946 g of 7-bromo-3-methoxy-naphthalene-2-carboxylic acid methyl ester without further purifications.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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